molecular formula C6H10ClNO2 B14196486 4-Chloro-N-methoxy-N-methylbut-2-enamide CAS No. 920504-65-0

4-Chloro-N-methoxy-N-methylbut-2-enamide

Cat. No.: B14196486
CAS No.: 920504-65-0
M. Wt: 163.60 g/mol
InChI Key: QUWBTZJNTMHUDG-UHFFFAOYSA-N
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Description

4-Chloro-N-methoxy-N-methylbut-2-enamide is an organic compound with the molecular formula C6H12ClNO2 It is a derivative of butenamide, characterized by the presence of a chloro group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-methoxy-N-methylbut-2-enamide typically involves the reaction of 4-chlorobutanoyl chloride with methanol and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-chlorobutanoyl chloride} + \text{methanol} + \text{methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-methoxy-N-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-N-methoxy-N-methylbut-2-enamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methoxy-N-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

  • 4-Chloro-N-methoxy-N-methylbutanamide
  • 4-Methoxybenzyl chloride
  • 4-Chloro-N-(1-methyl-butyl)-benzamide

Comparison: 4-Chloro-N-methoxy-N-methylbut-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

920504-65-0

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

4-chloro-N-methoxy-N-methylbut-2-enamide

InChI

InChI=1S/C6H10ClNO2/c1-8(10-2)6(9)4-3-5-7/h3-4H,5H2,1-2H3

InChI Key

QUWBTZJNTMHUDG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CCCl)OC

Origin of Product

United States

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